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molecular formula C8H9ClN4 B8704766 6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine

6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B8704766
M. Wt: 196.64 g/mol
InChI Key: CBRCNWOVEBPFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188083B2

Procedure details

The 2-chloro-5-hydrazinylpyrazine (0.325 g, 2.248 mmol) was suspended in DCM (4 mL) then the isobutyraldehyde (0.195 g, 2.70 mmol) was added. The mixture was stirred for about 30 min, the solvent was concentrated under reduced pressure and the solid was dissolved in DCM (4 mL). Iodobenzene diacetate (0.724 g, 2.24 mmol) was added and the solution was stirred at ambient temperature for about 2 h. The mixture was diluted with DCM (20 mL), extracted with saturated aqueous NaHCO3, dried over MgSO4, filtered and concentrated under reduced pressure. The material was purified by flash chromatography on silica gel using DCM/EtOAc (1:1) as an eluent to give the title compound (0.278 g, 63%): LC/MS (Table 1, Method g) Rt=1.74 min; MS m/z: 197.1 (M+H)+.
Quantity
0.325 g
Type
reactant
Reaction Step One
Quantity
0.195 g
Type
reactant
Reaction Step Two
Quantity
0.724 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
63%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[N:6][C:5]([NH:8][NH2:9])=[CH:4][N:3]=1.[CH:10](=O)[CH:11]([CH3:13])[CH3:12].C(O)(=O)C.C(O)(=O)C.IC1C=CC=CC=1>C(Cl)Cl>[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[N:6]([C:10]([CH:11]([CH3:13])[CH3:12])=[N:9][N:8]=2)[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.325 g
Type
reactant
Smiles
ClC1=NC=C(N=C1)NN
Step Two
Name
Quantity
0.195 g
Type
reactant
Smiles
C(C(C)C)=O
Step Three
Name
Quantity
0.724 g
Type
reactant
Smiles
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for about 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the solid was dissolved in DCM (4 mL)
STIRRING
Type
STIRRING
Details
the solution was stirred at ambient temperature for about 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The material was purified by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1N=CC=2N(C1)C(=NN2)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.278 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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